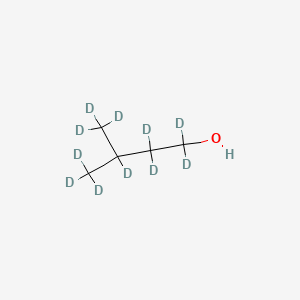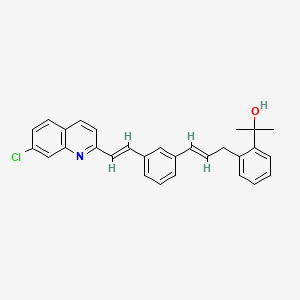
3-Methyl-1-butyl-D11 alcohol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Methyl-1-butyl-D11 alcohol: is a deuterium-labeled compound, which means that it contains deuterium atoms instead of hydrogen atoms. The molecular formula for this compound is C₅HD₁₁O . It is a stable isotope-labeled analog of 3-methyl-1-butanol, also known as isoamyl alcohol. This compound is often used in scientific research for various applications, including as a reference material in analytical chemistry and as a tracer in metabolic studies.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The preparation of 3-Methyl-1-butyl-D11 alcohol typically involves the deuteration of 3-methyl-1-butanol. This can be achieved through several methods, including catalytic hydrogenation using deuterium gas (D₂) in the presence of a suitable catalyst such as palladium on carbon (Pd/C). The reaction conditions generally involve elevated temperatures and pressures to facilitate the incorporation of deuterium atoms into the alcohol molecule .
Industrial Production Methods: Industrial production of deuterium-labeled compounds like this compound often involves the use of deuterated reagents and solvents. The process may include multiple steps of purification and verification to ensure the high isotopic purity of the final product. The production is typically carried out in specialized facilities equipped to handle deuterium gas and other deuterated chemicals .
Análisis De Reacciones Químicas
Types of Reactions: 3-Methyl-1-butyl-D11 alcohol undergoes similar chemical reactions as its non-deuterated counterpart, 3-methyl-1-butanol. These reactions include:
Substitution: The hydroxyl group can be substituted with halogens to form alkyl halides using reagents like hydrogen halides (HCl, HBr, HI).
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Lithium aluminum hydride (LiAlH₄)
Substitution: Hydrogen halides (HCl, HBr, HI)
Major Products Formed:
Oxidation: 3-Methylbutanal, 3-Methylbutanoic acid
Reduction: 3-Methylbutane
Substitution: 3-Methylbutyl chloride, 3-Methylbutyl bromide, 3-Methylbutyl iodide
Aplicaciones Científicas De Investigación
3-Methyl-1-butyl-D11 alcohol has a wide range of applications in scientific research:
Analytical Chemistry: It is used as a reference material for the calibration of analytical instruments such as mass spectrometers and nuclear magnetic resonance (NMR) spectrometers.
Metabolic Studies: The compound is used as a tracer to study metabolic pathways and the fate of 3-methyl-1-butanol in biological systems.
Environmental Science: It is employed in studies related to the environmental fate and transport of alcohols and their degradation products.
Pharmaceutical Research: The compound is used in the development and testing of new drugs, particularly in studies involving the metabolism and pharmacokinetics of alcohols.
Mecanismo De Acción
The mechanism of action of 3-Methyl-1-butyl-D11 alcohol is similar to that of 3-methyl-1-butanol. It primarily involves the interaction with enzymes that metabolize alcohols, such as alcohol dehydrogenase (ADH) and aldehyde dehydrogenase (ALDH). These enzymes catalyze the oxidation of the alcohol to the corresponding aldehyde and further to the carboxylic acid . The deuterium atoms in the labeled compound can affect the reaction kinetics, providing valuable information about the enzyme mechanisms and metabolic pathways .
Comparación Con Compuestos Similares
- 3-Methyl-1-butanol (Isoamyl alcohol)
- 3-Methyl-1-butyl-d4 alcohol
- 3-Methyl-1-butyl-1,1-d2 alcohol
Comparison: 3-Methyl-1-butyl-D11 alcohol is unique due to its high degree of deuterium labeling, which makes it particularly useful in studies requiring precise isotopic tracing. Compared to its non-deuterated counterpart, 3-methyl-1-butanol, the deuterium-labeled version provides enhanced sensitivity and specificity in analytical applications . Additionally, the presence of deuterium atoms can influence the physical and chemical properties of the compound, such as its boiling point and reaction kinetics .
Propiedades
IUPAC Name |
1,1,2,2,3,4,4,4-octadeuterio-3-(trideuteriomethyl)butan-1-ol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H12O/c1-5(2)3-4-6/h5-6H,3-4H2,1-2H3/i1D3,2D3,3D2,4D2,5D |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PHTQWCKDNZKARW-KUXNVAAFSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CCO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])C([2H])(C([2H])([2H])[2H])C([2H])([2H])C([2H])([2H])O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H12O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
99.22 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![8-Azabicyclo[3.2.1]octa-1,3,5(8)-triene,3-methoxy-(9CI)](/img/new.no-structure.jpg)


![2-[[2-chloro-4-[3-chloro-4-[[1-(5-chloro-2-methylanilino)-1,3-dioxobutan-2-yl]diazenyl]phenyl]phenyl]diazenyl]-N-(5-chloro-2-methylphenyl)-3-oxobutanamide](/img/structure/B575877.png)

![Bicyclo[2.2.1]hept-2-ene-2,3-dicarbaldehyde](/img/structure/B575883.png)



